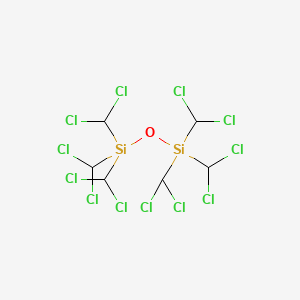
Hexakis(dichloromethyl)disiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(dichloromethyl)disiloxane is a chemical compound with the molecular formula C6H6Cl12OSi2 It is a member of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to three dichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexakis(dichloromethyl)disiloxane can be synthesized through the hydrolysis of chloromethyl-dimethylchlorosilane. The process involves the controlled addition of chloromethyl-dimethylchlorosilane to water, resulting in the formation of dichloromethyl-tetramethyldisiloxane. The reaction is exothermic and typically conducted at temperatures ranging from 20 to 100°C. The organic layer is separated, washed until neutral, dried, and then distilled to collect the desired product with high yield and purity .
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexakis(dichloromethyl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chloromethylsiloxane derivatives, while reduction can produce silane derivatives .
Scientific Research Applications
Hexakis(dichloromethyl)disiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical devices and pharmaceuticals.
Mechanism of Action
The mechanism of action of hexakis(dichloromethyl)disiloxane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with other molecules through hydrosilylation reactions, where silicon-hydrogen bonds add across unsaturated bonds. This property is exploited in the synthesis of advanced materials and in catalysis .
Comparison with Similar Compounds
Hexakis(dichloromethyl)disiloxane can be compared with other disiloxane compounds, such as:
Disiloxane (Si2H6O): The simplest disiloxane, used in various industrial applications.
Hexakis(dimethylaminoxy)disiloxane: Known for its unique insertion of an oxygen atom into the Si-Si bond, used in specialized chemical synthesis.
Uniqueness: this compound stands out due to its high reactivity and versatility in forming complex organosilicon structures. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
415706-71-7 |
|---|---|
Molecular Formula |
C6H6Cl12OSi2 |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
tris(dichloromethyl)-[tris(dichloromethyl)silyloxy]silane |
InChI |
InChI=1S/C6H6Cl12OSi2/c7-1(8)20(2(9)10,3(11)12)19-21(4(13)14,5(15)16)6(17)18/h1-6H |
InChI Key |
GLVCDSYQLJEPAY-UHFFFAOYSA-N |
Canonical SMILES |
C([Si](C(Cl)Cl)(C(Cl)Cl)O[Si](C(Cl)Cl)(C(Cl)Cl)C(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


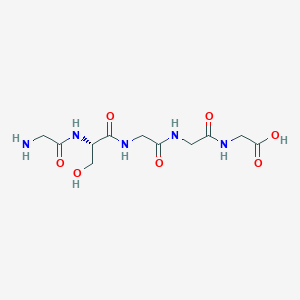
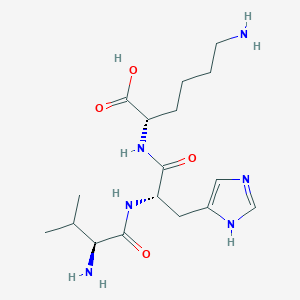
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)
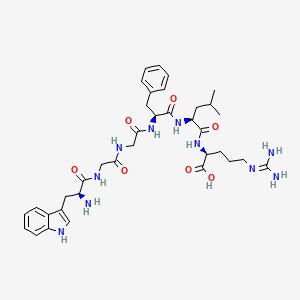
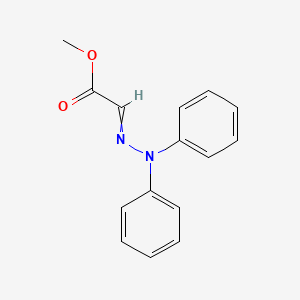
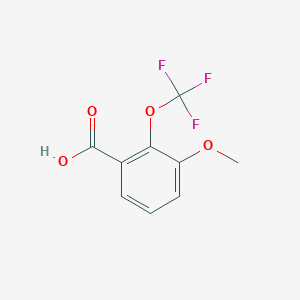

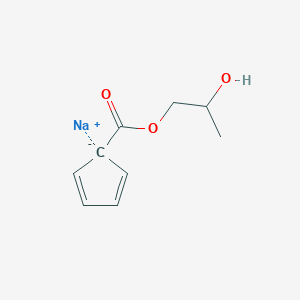
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
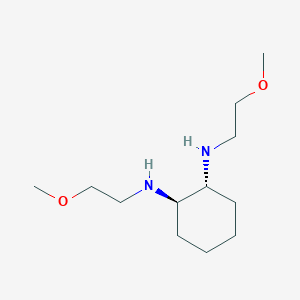
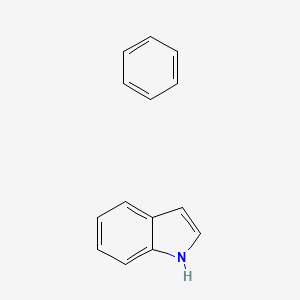
![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
